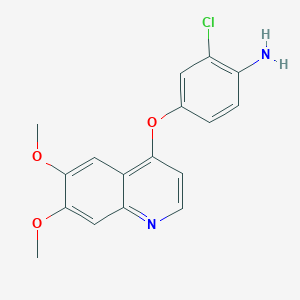

2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline

Description

Properties

IUPAC Name |

2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3/c1-21-16-8-11-14(9-17(16)22-2)20-6-5-15(11)23-10-3-4-13(19)12(18)7-10/h3-9H,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAYDMJFSCQXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline typically involves the reaction of 4-chloro-6,7-dimethoxyquinoline with 4-aminophenol. The reaction is carried out in the presence of a suitable solvent, such as isopropanol, and requires reflux conditions for several hours . The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce quinoline derivatives with different functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline involves several chemical processes that yield high-purity products suitable for further applications. The compound is often synthesized as an intermediate for more complex molecules, such as tyrosine kinase inhibitors.

Synthesis Process

A notable synthesis method involves the reaction of 4-chloro-6,7-dimethoxyquinoline with appropriate anilines under controlled conditions to ensure optimal yield and purity. For instance, a recent publication described a method that includes refluxing the reactants in isopropanol, followed by purification through column chromatography .

The biological activity of this compound has been studied extensively due to its potential as an anticancer agent.

Anticancer Properties

This compound has been identified as a precursor to cabozantinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of various cancers including renal cell carcinoma and medullary thyroid cancer . Cabozantinib works by inhibiting pathways involved in tumor growth and metastasis, making the synthesis of its precursors crucial for therapeutic development.

Inhibition of c-Met Kinase

Research indicates that derivatives of 6,7-dimethoxy-4-anilinoquinolines, which include this compound, exhibit potent inhibitory activities against the c-Met kinase. This pathway is critical in many cancer types, and inhibition can lead to reduced tumor proliferation .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound in preclinical models.

| Study | Compound | Target | IC50 Value (µM) | Effectiveness |

|---|---|---|---|---|

| Study A | Compound 12n | c-Met | 0.030 ± 0.008 | High potency |

| Study B | Cabozantinib | MET/VEGFRs | Not specified | Approved for use |

These studies demonstrate that derivatives have shown moderate to remarkable potency against various cancer cell lines (e.g., A549, MCF-7), indicating their potential as effective therapeutic agents .

Mechanism of Action

The mechanism of action of 2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain tyrosine kinases, which play a crucial role in cell signaling pathways . By inhibiting these enzymes, the compound can modulate various cellular processes, including proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aniline Ring

Compound A : 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-fluoroaniline

- Structure : Differs by a fluorine atom at the 2-position instead of chlorine.

- Key differences :

- Synthesis: Prepared via coupling reactions using 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and fluorinated intermediates under similar conditions to the parent compound .

Compound B : N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Cabozantinib)

- Structure : Incorporates a cyclopropane-dicarboxamide group on the aniline nitrogen.

- Key differences :

Compound C : 2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline

- Structure: Replaces the quinoline core with a pyrrolopyrimidine ring.

- Key differences: Altered electronic properties due to the nitrogen-rich pyrrolopyrimidine system. Potential for divergent biological targets, such as tyrosine kinases or nucleic acid-binding proteins .

Biological Activity

The compound 2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a chloro group and a quinoline moiety, which are known to enhance biological activities. The presence of methoxy groups on the quinoline ring can influence its solubility and reactivity, potentially affecting its pharmacological profile.

Biological Activity Overview

Research indicates that quinoline derivatives, including this compound, exhibit various biological activities:

- Anticancer Activity : Quinoline derivatives have been evaluated for their cytotoxic effects against different cancer cell lines. Studies suggest that compounds with similar structures can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : Some quinoline derivatives have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), which are critical in inflammatory pathways.

- Antibacterial and Antifungal Effects : Certain derivatives have been tested for their antibacterial and antifungal activities, showing effectiveness against various pathogens.

Anticancer Studies

A study evaluating the cytotoxic effects of quinoline derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the induction of apoptosis through caspase activation .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 5.0 | Apoptosis induction |

| Similar Quinoline Derivative | HeLa | 3.5 | Cell cycle arrest |

Anti-inflammatory Studies

In another investigation focusing on anti-inflammatory properties, derivatives were assessed for their ability to inhibit COX enzymes. The results indicated that compounds with structural similarities to this compound significantly reduced prostaglandin E2 levels in LPS-stimulated RAW 264.7 macrophages .

| Compound | COX Inhibition (IC50 µM) | Selectivity Index |

|---|---|---|

| This compound | 0.063 | High |

| Other Quinoline Derivative | 0.090 | Moderate |

The biological effects of this compound are likely attributed to:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Induction of Apoptosis : Activation of apoptotic pathways may lead to cell death in malignant cells.

- Interaction with Cellular Targets : The methoxy groups may enhance binding affinity to biological targets due to increased lipophilicity.

Q & A

Q. What are the recommended methods for synthesizing 2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline?

The synthesis typically involves multi-step organic reactions, including nucleophilic aromatic substitution and coupling. A common approach is reacting 4-amino-2-chlorophenol with 4-chloro-6,7-dimethoxyquinoline under basic conditions (e.g., K₂CO₃ in DMSO or DMF) at elevated temperatures (80–100°C) . Palladium-catalyzed cross-coupling may enhance regioselectivity in complex intermediates. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. How can the purity and structural integrity of this compound be verified after synthesis?

- Chromatography : HPLC or UPLC with UV detection (λ = 254–280 nm) to confirm purity (>95%).

- Spectroscopy : ¹H/¹³C NMR for functional group analysis (e.g., quinoline methoxy protons at δ 3.9–4.1 ppm; aniline NH₂ signals at δ 5.5–6.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C₁₇H₁₆ClN₂O₃, MW 334.78 g/mol) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) for absolute configuration validation .

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (NIOSH-certified N95/P2 masks) to avoid inhalation of dust .

- Ventilation : Conduct reactions in fume hoods with adequate airflow.

- Storage : Keep in airtight, light-protected containers at room temperature .

- Emergency Protocols : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with saline for ≥15 minutes .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Kinase Inhibition : Screen against c-Met, VEGFR2, or other tyrosine kinases using fluorescence-based ADP-Glo™ assays (IC₅₀ determination) .

- Apoptosis Induction : Treat cancer cell lines (e.g., HepG2, A549) and measure caspase-3/7 activity via luminescent assays .

- Cytotoxicity : MTT or resazurin assays to assess viability across multiple cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?

- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂, and Buchwald-Hartwig catalysts for coupling efficiency .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and side-product formation.

- DOE Approaches : Use factorial design to optimize temperature, stoichiometry, and reaction time. For example, increasing reaction time from 12h to 24h may improve yield by 15–20% .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Meta-Analysis : Aggregate data from kinase assays (e.g., c-Met IC₅₀ values) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers .

- Assay Standardization : Control variables such as ATP concentration (e.g., 10 µM vs. 100 µM) and cell passage number.

- Orthogonal Validation : Confirm apoptosis induction via both flow cytometry (Annexin V/PI staining) and Western blot (cleaved PARP detection) .

Q. How can molecular docking and crystallography elucidate binding modes with kinase targets?

- Docking Workflow : Use AutoDock Vina or Schrödinger Glide to model compound interactions with c-Met ATP-binding pockets. Validate poses with MD simulations (e.g., 100 ns trajectories) .

- Crystallography : Co-crystallize the compound with c-Met kinase domain (PDB: 3LQ8). Refinement via SHELXL-2018 can resolve key interactions (e.g., hydrogen bonds with Met1160) .

Q. What analytical methods characterize degradation products under stress conditions?

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks .

- LC-MS/MS : Identify degradation products (e.g., quinone derivatives from oxidation) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .

- Stability Studies : Monitor pH-dependent hydrolysis (e.g., in PBS vs. simulated gastric fluid) to predict shelf-life .

Data Contradiction Analysis

Example : Discrepancies in reported IC₅₀ values for c-Met inhibition may arise from:

Assay Variability : Differences in enzyme sources (recombinant vs. native) or detection methods (radiometric vs. luminescent).

Compound Solubility : DMSO concentration >1% can alter kinase conformation .

Batch Purity : Impurities (e.g., unreacted aniline intermediates) may artificially inflate activity. Validate via orthogonal purity assays (HPLC, NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.